

DBPR112 vs. Osimertinib: A Preclinical Comparison in T790M Mutant NSCLC Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **DBPR112**

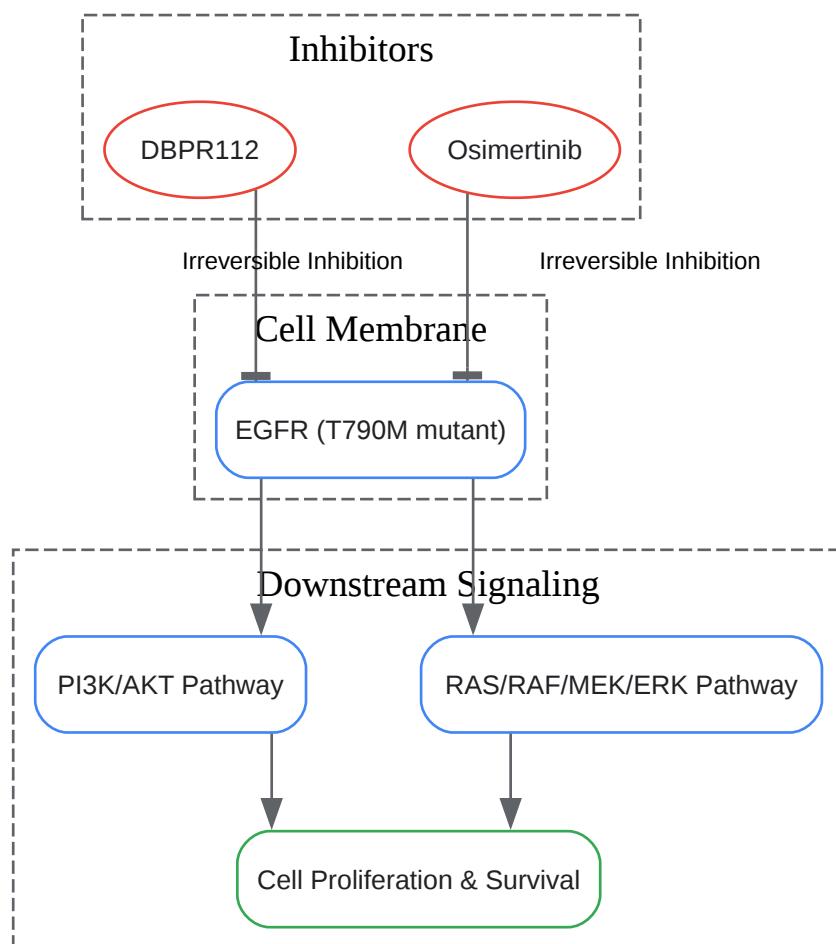
Cat. No.: **B606981**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of **DBPR112** and osimertinib, two epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), in non-small cell lung cancer (NSCLC) models harboring the T790M resistance mutation. The information presented is collated from publicly available experimental data to assist researchers in evaluating these compounds for further investigation.

Executive Summary


Osimertinib is a well-established, FDA-approved third-generation EGFR TKI that has demonstrated significant efficacy in treating NSCLC patients with the T790M mutation.

DBPR112 is a novel, orally active furanopyrimidine-based EGFR inhibitor also designed to overcome T790M-mediated resistance. Preclinical data suggests that both compounds are potent inhibitors of the EGFR L858R/T790M double mutant. This guide details their comparative efficacy through in vitro and in vivo studies, outlines the experimental methodologies used, and visualizes the key biological pathways and experimental workflows.

Mechanism of Action

Both **DBPR112** and osimertinib are irreversible EGFR TKIs that selectively target mutant forms of EGFR, including the T790M resistance mutation. They form a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding blocks the downstream signaling pathways, primarily the PI3K/AKT/mTOR and

RAS/RAF/MEK/ERK pathways, which are crucial for tumor cell proliferation and survival.[1] A key advantage of these third-generation inhibitors is their selectivity for mutant EGFR over wild-type (WT) EGFR, which is intended to reduce the dose-limiting toxicities associated with first and second-generation EGFR TKIs.[2]

[Click to download full resolution via product page](#)

Figure 1: Simplified EGFR signaling pathway and inhibition by **DBPR112** and osimertinib.

Data Presentation

In Vitro Efficacy

The following tables summarize the in vitro inhibitory activities of **DBPR112** and osimertinib against wild-type and mutant EGFR, as well as their anti-proliferative effects on the H1975 NSCLC cell line, which harbors the L858R/T790M double mutation.

Table 1: EGFR Kinase Inhibitory Activity (IC50, nM)

Compound	EGFRWT (nM)	EGFRL858R/T790M (nM)	Selectivity Ratio (WT/mutant)
DBPR112	15[3]	48[3]	0.31
Osimertinib	480–1865[4]	<15[4]	>32

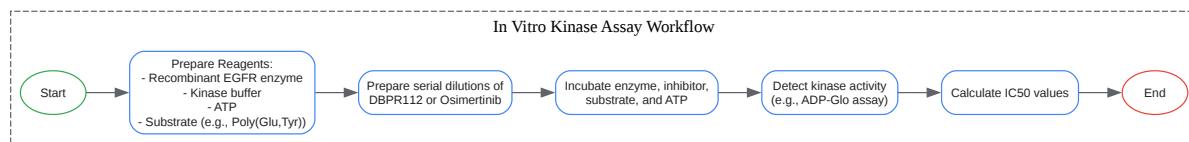
Table 2: Anti-proliferative Activity in H1975 Cells (CC50/IC50, nM)

Compound	H1975 (L858R/T790M) (nM)
DBPR112	620[3]
Osimertinib	4776[5]

Note: Data for **DBPR112** and osimertinib are from different studies and direct comparison should be made with caution.

In Vivo Efficacy in H1975 Xenograft Models

Both **DBPR112** and osimertinib have demonstrated anti-tumor activity in mouse xenograft models using the H1975 cell line.


Table 3: In Vivo Efficacy in H1975 Xenograft Models

Compound	Dose and Schedule	Tumor Growth Inhibition	Reference
DBPR112	50 mg/kg, orally, once a day for 15 days	34% (mean tumor growth inhibition)	[6]
Osimertinib	Not specified	Induced dose-dependent tumor regression	[1]

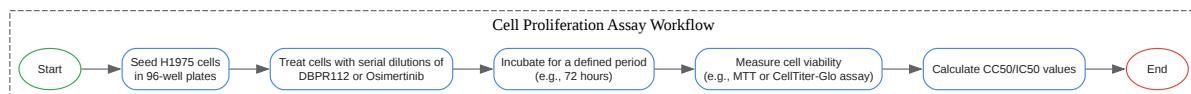
Note: A direct head-to-head *in vivo* comparison under the same experimental conditions is not publicly available. The data presented are from separate studies and should be interpreted accordingly.

Experimental Protocols

In Vitro Kinase Assay

[Click to download full resolution via product page](#)

Figure 2: General workflow for an in vitro EGFR kinase assay.


Objective: To determine the 50% inhibitory concentration (IC50) of the compounds against EGFR kinase activity.

Methodology:

- Reagents: Recombinant human EGFR (wild-type or L858R/T790M mutant), kinase assay buffer, ATP, and a suitable substrate (e.g., poly(Glu,Tyr) 4:1) are prepared.[7]
- Compound Preparation: **DBPR112** and osimertinib are serially diluted to various concentrations.
- Kinase Reaction: The EGFR enzyme, substrate, and test compound are incubated in the kinase assay buffer. The reaction is initiated by the addition of ATP.
- Detection: After a defined incubation period, the kinase activity is measured. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced, a direct measure of kinase activity.[7]

- Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell Proliferation Assay

[Click to download full resolution via product page](#)

Figure 3: General workflow for a cell proliferation assay.

Objective: To determine the 50% cell growth inhibitory concentration (CC50 or IC50) of the compounds on NSCLC cells.

Methodology:

- Cell Culture: NCI-H1975 cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum).[8]
- Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Treatment: The culture medium is replaced with fresh medium containing various concentrations of **DBPR112** or osimertinib. A vehicle control (e.g., DMSO) is also included.
- Incubation: The plates are incubated for a specified period, typically 72 hours.[9]
- Viability Assessment: Cell viability is assessed using methods such as the MTT assay or the CellTiter-Glo® Luminescent Cell Viability Assay, which measure metabolic activity.[9]
- Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the CC50/IC50 value is determined from the dose-response curve.

In Vivo Xenograft Model

[Click to download full resolution via product page](#)

Figure 4: General workflow for an in vivo xenograft study.

Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.

Methodology:

- Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.[1]
- Tumor Cell Implantation: H1975 cells are harvested and injected subcutaneously into the flanks of the mice.[1]
- Tumor Growth and Randomization: Tumors are allowed to grow to a specified size (e.g., 100-200 mm³), after which the mice are randomized into different treatment groups (vehicle control, **DBPR112**, osimertinib).
- Drug Administration: The compounds are administered orally at specified doses and schedules.[6]
- Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).
- Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.
- Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the vehicle control group.

Conclusion

Both **DBPR112** and osimertinib demonstrate potent inhibitory activity against the EGFR T790M mutant in preclinical models. While osimertinib shows greater selectivity for the mutant over the wild-type EGFR in kinase assays, the available data on cell-based and *in vivo* efficacy requires cautious interpretation due to the lack of direct head-to-head comparative studies. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers in the field of NSCLC drug discovery and development. Further studies are warranted to directly compare the efficacy and safety profiles of these two promising EGFR inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. aacrjournals.org [aacrjournals.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. promega.com [promega.com]
- 8. cytion.com [cytion.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [DBPR112 vs. Osimertinib: A Preclinical Comparison in T790M Mutant NSCLC Models]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b606981#dbpr112-vs-osimertinib-in-t790m-mutant-nsclc-models>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com